(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone

11β-HSD1 inhibition Structure-activity relationship Oxadiazole substitution

Select this compound to expand chemical diversity beyond pyridazine-based SCD1 tools. The 1,3,4-oxadiazole regioisomer offers superior pharmacokinetics and metabolic stability vs. 1,2,4-isomers, while the isopropyl substituent provides a defined lipophilic probe (ΔcLogP ≈ +0.8–1.2 over methyl) for SAR evaluation. Pair with methyl analog (CHEMBL1761850) and 2-methoxypyridine analog (CAS 1209961-54-5) for target engagement selectivity profiling. Essential for academic and industrial groups investigating oxadiazole structure-property relationships in lipid metabolism enzyme inhibition.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 1210510-10-3
Cat. No. B2555961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
CAS1210510-10-3
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-5-8-20(9-6-12)16(21)13-4-3-7-17-10-13/h3-4,7,10-12H,5-6,8-9H2,1-2H3
InChIKeyFFOWVLBPDZXCIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 1210510-10-3)


(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 1210510-10-3) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole-piperidine-methanone structural class . It features a 1,3,4-oxadiazole core substituted with an isopropyl group at position 5, linked via a piperidine spacer to a pyridin-3-yl methanone moiety . This scaffold has been identified in medicinal chemistry literature as part of a compound series investigated for enzyme inhibition, notably within stearoyl-CoA desaturase 1 (SCD1) inhibitor programs [1]. The 1,3,4-oxadiazole regioisomer has been reported to confer improved pharmacokinetic properties, high binding affinity, gastrointestinal activity, and metabolic stability relative to alternative oxadiazole isomers in class-level SAR studies [1].

Why Generic Substitution of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone with In-Class Analogs Is Not Straightforward


Within the 1,3,4-oxadiazole-piperidine-methanone series, even minor structural modifications produce substantial shifts in target engagement and potency. A methyl-for-isopropyl substitution at oxadiazole position 5 reduces the 11β-HSD1 inhibitory activity to an IC50 exceeding 2000 nM for the methyl analog CHEMBL1761850 [1], while the 2-methoxy substituent on the pyridine ring redirects biological activity toward acetylcholinesterase (AChE) inhibition in the closest direct analog CAS 1209961-54-5 [2]. The 1,3,4-oxadiazole regioisomer itself is non-interchangeable with the 1,2,4-isomer, as class-level reviews indicate distinct pharmacokinetic outcomes between these scaffold variants in SCD1 inhibitor programs [3]. These structural features—isopropyl at position 5, unsubstituted pyridin-3-yl methanone, and the 1,3,4-oxadiazole core—collectively define a unique pharmacophoric profile that cannot be reproduced by simple analog substitution.

Quantitative Differentiation Evidence for (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone Versus Key Comparators


Isopropyl vs. Methyl at Oxadiazole C5: Potency Comparison in 11β-HSD1 Inhibition

The methyl-substituted analog CHEMBL1761850, which replaces the isopropyl group at the 1,3,4-oxadiazole C5 position with a methyl group, exhibits weak 11β-HSD1 inhibitory activity with an IC50 exceeding 2000 nM [1]. While direct 11β-HSD1 data for the target compound are not publicly available, the isopropyl substitution is expected to increase lipophilicity (estimated ΔcLogP ≈ +0.8–1.2 relative to methyl ) which class-level SAR in SCD1 inhibitor programs associates with enhanced target binding affinity and metabolic stability [2]. The isopropyl group occupies a hydrophobic pocket more effectively than methyl in related oxadiazole-piperidine enzyme inhibitor series.

11β-HSD1 inhibition Structure-activity relationship Oxadiazole substitution

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Pharmacokinetic Differentiation in SCD1 Inhibitor Scaffolds

In the Takeda Pharmaceutical SCD1 inhibitor program, systematic comparison of oxadiazole regioisomers revealed that the 1,3,4-oxadiazole isomer (compound 29b) and thiadiazole (compound 30b) demonstrated excellent pharmacokinetic profiles and potency, ultimately leading to the selection of 29b (T-3764518) as a clinical candidate with an SCD1 binding IC50 of 4.7 nM [1]. The 1,2,4-oxadiazole regioisomer (e.g., compounds from the 4-bicyclic heteroaryl-piperidine series) showed lower microsomal stability and CYP450 inhibition liabilities [1]. This regioisomer advantage is intrinsic to the 1,3,4-oxadiazole heterocycle present in the target compound.

Oxadiazole regioisomerism SCD1 inhibition Pharmacokinetic optimization

Pyridine Substitution Pattern: Unsubstituted Pyridin-3-yl vs. 2-Methoxypyridin-3-yl Target Selectivity Shift

The closest commercially available structural analog, (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1209961-54-5), differs from the target compound only by a methoxy substituent at position 2 of the pyridine ring . The 2-methoxy analog has been specifically reported to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation [1]. This methoxy group introduces hydrogen-bond acceptor capability that redirects molecular recognition toward the AChE catalytic site. The target compound, lacking this substituent, is expected to exhibit a distinct target selectivity profile, with reduced propensity for AChE engagement. This single-substituent difference fundamentally alters the compound's biological fingerprint, making the two compounds non-interchangeable for target-specific studies.

Target selectivity AChE inhibition Pyridine substitution

Isopropyl vs. Cyclopropyl at Oxadiazole C5: Physicochemical Differentiation for Ligand Design

The cyclopropyl-substituted analog (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone (CAS 1211087-22-7) and related 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine derivatives have been described as having enhanced structural rigidity and potential for improved binding affinity through constrained conformational profiles [1]. The isopropyl group in the target compound offers greater conformational flexibility and larger hydrophobic surface area compared to the cyclopropyl ring (estimated ΔcLogP ≈ +0.3–0.5 for isopropyl over cyclopropyl ). In related oxadiazole SAR programs, branched alkyl chains (isopropyl) showed distinct binding profiles compared to cyclic alkyl groups (cyclopropyl), with the isopropyl group providing a favorable balance of lipophilicity without the synthetic complexity and metabolic liabilities often associated with small cycloalkyl rings .

Lipophilicity optimization Cyclopropyl analog Ligand design

Pyridin-3-yl Methanone vs. Pyridazin-3-yl Scaffold: Selectivity and Potency Implications in SCD1 Programs

The most advanced 1,3,4-oxadiazole-piperidine SCD1 inhibitors (e.g., T-3764518, CAY10566) employ a pyridazin-3-yl group at the methanone position rather than the pyridin-3-yl group present in the target compound . CAY10566 demonstrates IC50 values of 4.5 nM (mouse SCD1) and 26 nM (human SCD1), with >10 μM selectivity over 75 receptors, transporters, and ion channels . The pyridine-for-pyridazine substitution alters both the hydrogen-bonding pattern and electronic distribution of the heterocycle, which in class-level SAR has been shown to affect potency and selectivity [1]. Specifically, the pyridine ring provides one fewer nitrogen than pyridazine, reducing hydrogen-bond acceptor capacity and potentially redirecting target engagement toward enzymes with different recognition requirements.

Pyridine vs. pyridazine SCD1 inhibitor scaffold Selectivity profiling

Availability, Purity Specifications, and Research-Grade Procurement Differentiation

The target compound (CAS 1210510-10-3) is commercially available from multiple research chemical suppliers as a non-human research compound, typically provided at a purity of ≥95% . The synthetic intermediate 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1082899-74-8) is available at 97–98% purity from established vendors including Leyan and ChemicalBook-listed suppliers [1]. This contrasts with more advanced SCD1 tool compounds (e.g., CAY10566, T-3764518) that are supplied with detailed certificates of analysis and validated biological activity specifications . The target compound's position as an early-stage research chemical without disclosed biological potency data positions it as a diversity screening candidate or SAR exploration tool rather than a validated pharmacological probe, which must be factored into procurement decisions for assay-ready compound libraries.

Chemical procurement Purity specification Research-grade compound sourcing

Evidence-Based Application Scenarios for (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone Procurement


SCD1 or Lipid Metabolism Enzyme Screening Libraries

The 1,3,4-oxadiazole-piperidine scaffold of this compound closely matches the pharmacophore of clinically investigated SCD1 inhibitors including T-3764518 (IC50 = 4.7 nM) and CAY10566 (IC50 = 4.5–26 nM) [3][2]. Its pyridin-3-yl methanone group differentiates it from the pyridazin-3-yl methanone found in advanced SCD1 tool compounds, offering a structurally distinct chemical probe for screening against SCD1 and related lipid metabolism enzymes. Procurement is indicated for laboratories seeking to expand the chemical diversity of their SCD1-focused compound collections beyond pyridazine-based scaffolds.

Structure-Activity Relationship (SAR) Studies on 1,3,4-Oxadiazole C5 Substitution

The isopropyl substituent at position 5 of the 1,3,4-oxadiazole ring provides a specific lipophilic and steric profile (estimated ΔcLogP ≈ +0.8–1.2 over methyl) that is distinct from the methyl analog (CHEMBL1761850, 11β-HSD1 IC50 > 2000 nM) [3][2]. The compound serves as a precise SAR probe to evaluate the effect of branched alkyl chain length on target binding affinity, membrane permeability, and metabolic stability. Its procurement alongside the methyl and cyclopropyl analogs enables systematic exploration of C5 substituent effects within a unified 1,3,4-oxadiazole-piperidine-pyridine scaffold.

Selectivity Profiling Against Acetylcholinesterase vs. Metabolic Enzyme Targets

The 2-methoxypyridine analog (CAS 1209961-54-5) has been reported to inhibit acetylcholinesterase (AChE), while the target compound lacks this methoxy substituent [3]. This structural difference provides a clean comparator pair for assessing how a single hydrogen-bond acceptor substituent on the pyridine ring redirects selectivity between CNS targets (AChE) and metabolic enzymes (SCD1, 11β-HSD1). Procurement of both compounds enables differential selectivity profiling experiments to map the target engagement landscape of the oxadiazole-piperidine-methanone chemotype.

Chemical Biology Tool for Investigating 1,3,4-Oxadiazole Regioisomer Advantages

Class-level SAR from the Takeda SCD1 program demonstrates that 1,3,4-oxadiazole regioisomers exhibit superior pharmacokinetic profiles and metabolic stability compared to 1,2,4-oxadiazole variants, with lipophilic substitutions yielding up to 5-fold potency improvements [3]. The target compound, bearing the favored 1,3,4-oxadiazole isomer with an isopropyl substituent, serves as a chemical biology tool for investigating the molecular basis of regioisomer-dependent PK and potency differences in cellular and biochemical assays. Procurement is recommended for academic and industrial groups studying oxadiazole heterocycle structure-property relationships.

Quote Request

Request a Quote for (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.